molecular formula C28H34O15 B7781033 Hesperetin 7-O-rutinoside

Hesperetin 7-O-rutinoside

Cat. No. B7781033
M. Wt: 610.6 g/mol
InChI Key: QUQPHWDTPGMPEX-SGHBVPQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A flavanone glycoside found in CITRUS fruit peels.

Scientific Research Applications

  • Intestinal Absorption and Metabolism : Hesperetin-7-O-rutinoside's absorption and metabolism in humans are significant for understanding its efficacy. It undergoes minimal hydrolysis or absorption in the human intestine, with about 80% recovered unaltered, indicating a low level of intestinal metabolism (Actis-Goretta et al., 2015).

  • Inhibition of Seed Germination and Growth : It acts as a germination and growth inhibitor in soils, affecting the seed germination and seedling growth of various plants, thereby playing a role in plant ecology and agriculture (Inderjit & Dakshini, 1991).

  • Quantification in Biological Matrices : Advanced methods have been developed for the quantification of hesperetin and its enantiomers in human plasma and urine, essential for pharmacokinetic studies (Lévêques et al., 2012).

  • Effects on Osteoblastic Differentiation : Hesperetin, a metabolite of hesperidin, can stimulate the osteogenic differentiation of periodontal ligament stem cells and mitigate the anti-osteogenic effect of high glucose, suggesting potential in bone health and diabetes-related bone issues (Kim et al., 2013).

  • Absorption in Animal Models : Studies in Sprague-Dawley rats have shown that hesperetin-7-O-rutinoside can enter the bloodstream in conjugated forms, indicating a complex absorption and metabolism process in living organisms (Nectoux et al., 2019).

  • Improved Bioavailability Through Enzymatic Modification : Enzymatic conversion to hesperetin-7-glucoside improves bioavailability in humans, changing the absorption from the colon to the small intestine (Nielsen et al., 2006).

  • Glycosylation in Plant Cell Cultures : Hesperetin glycosides have been produced through biotransformation in plant cell cultures, providing insights into natural product synthesis and modification (Shimoda et al., 2008).

  • Influence on Apoptosis : Hesperetin's rutinoside form has been found to attenuate the apoptosis-inducing activity of flavonoids, suggesting implications in cancer research and therapy (Chen et al., 2003).

  • Effects on Neurological Disorders : Hesperidin has shown promise in suppressing convulsions in zebrafish models, potentially offering new avenues in the treatment of epilepsy and other neurological disorders (Sharma et al., 2021).

  • Anticancer Properties : It has been found to induce apoptosis in breast carcinoma cells, highlighting its potential as a therapeutic agent in cancer treatment (Palit et al., 2015).

properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQPHWDTPGMPEX-SGHBVPQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hesperetin 7-O-rutinoside
Reactant of Route 2
Hesperetin 7-O-rutinoside
Reactant of Route 3
Hesperetin 7-O-rutinoside
Reactant of Route 4
Hesperetin 7-O-rutinoside
Reactant of Route 5
Reactant of Route 5
Hesperetin 7-O-rutinoside
Reactant of Route 6
Hesperetin 7-O-rutinoside

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